1-(3-Aminopropyl)-3-isopropylurea hydrochloride

Description

BenchChem offers high-quality 1-(3-Aminopropyl)-3-isopropylurea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Aminopropyl)-3-isopropylurea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-aminopropyl)-3-propan-2-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O.ClH/c1-6(2)10-7(11)9-5-3-4-8;/h6H,3-5,8H2,1-2H3,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURIYGVQPUBLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Aminopropyl)-3-isopropylurea hydrochloride: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride (CAS Number: 1190006-09-7), a versatile chemical intermediate with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and prospective applications, grounded in established scientific principles.

Introduction and Significance

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a substituted urea derivative that has garnered interest as a valuable building block in organic synthesis. Its molecular architecture, featuring a primary amine, a urea linkage, and an isopropyl group, imparts a unique combination of properties. The primary amine serves as a key functional handle for further chemical modifications, while the urea moiety is a well-recognized pharmacophore in numerous biologically active compounds, known for its ability to form strong hydrogen bonds with biological targets.[1] The hydrochloride salt form generally enhances the compound's solubility in aqueous media, a desirable characteristic for many biological and pharmaceutical applications.

The presence of both hydrogen bond donors and acceptors in its structure suggests potential interactions with a variety of biological macromolecules, making it a promising scaffold for the design of enzyme inhibitors or receptor modulators.[1] Notably, urea-containing compounds have been explored for their therapeutic potential in a wide range of neurological disorders.[1] Furthermore, the aminopropyl chain provides a flexible linker, allowing for the strategic positioning of functional groups in the design of novel chemical entities.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 1190006-09-7 | Internal Data |

| Molecular Formula | C₇H₁₈ClN₃O | Internal Data |

| Molecular Weight | 195.69 g/mol | Internal Data |

| Physical Form | Solid | Internal Data |

| Storage Temperature | 2-8 °C | Internal Data |

Further characterization is required to determine properties such as melting point, solubility in various organic solvents, pKa, and logP.

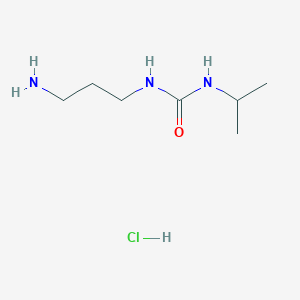

Figure 1: Chemical structure of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic approach would involve a two-step process starting from commercially available N-Boc-1,3-diaminopropane.

Figure 2: Proposed synthesis workflow for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-N'-(3-aminopropyl)-N''-isopropylurea

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-1,3-diaminopropane (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. To this stirred solution, add isopropyl isocyanate (1 equivalent) dropwise. The reaction is typically exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.[2]

-

Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[3]

Step 2: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable organic solvent such as methanol, ethyl acetate, or 1,4-dioxane.

-

Acidification: To this solution, add a solution of hydrochloric acid in the same or a compatible organic solvent (e.g., HCl in diethyl ether or 1,4-dioxane). The addition should be done carefully, and the mixture should be stirred at room temperature.

-

Precipitation and Isolation: The hydrochloride salt of the product is typically insoluble in nonpolar organic solvents and will precipitate out of the solution. The precipitate can be collected by filtration, washed with a cold, nonpolar solvent (e.g., diethyl ether) to remove any residual impurities, and dried under vacuum to yield the final product, 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.

Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl methyl protons (a doublet), the isopropyl methine proton (a multiplet), the three methylene groups of the aminopropyl chain (multiplets), and the amine and urea protons (broad signals which may exchange with D₂O).[4]

-

¹³C NMR: The carbon NMR spectrum should reveal signals corresponding to the two distinct carbons of the isopropyl group, the three carbons of the propyl chain, and the carbonyl carbon of the urea group at approximately 163 ppm.[5]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the free base form of the compound. The expected molecular ion peak [M+H]⁺ would correspond to the protonated form of 1-(3-aminopropyl)-3-isopropylurea.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine and the urea, the C=O stretching of the urea group (typically around 1647 cm⁻¹), and C-H stretching and bending vibrations.[2]

Potential Biological Activities and Applications in Drug Discovery

While specific biological data for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride is not extensively documented, its structural motifs suggest several promising avenues for investigation in drug discovery.

Neurological Disorders

Urea derivatives are known to possess a wide range of biological activities, with many compounds showing efficacy in the central nervous system (CNS).[1] The ability of the urea functional group to act as both a hydrogen bond donor and acceptor allows for interactions with various biological targets within the CNS. The aminopropyl moiety can also contribute to neuroprotective effects, as seen in other aminopropyl-containing compounds.[8] This suggests that 1-(3-Aminopropyl)-3-isopropylurea hydrochloride could serve as a scaffold for the development of novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, or epilepsy.

Figure 3: Potential applications of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.

Enzyme Inhibition

The urea scaffold is a common feature in many enzyme inhibitors. For example, urea derivatives have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the treatment of Alzheimer's disease.[9] Other enzymes that could be targeted include kinases, proteases, and hydrolases. A logical first step in exploring the biological activity of this compound would be to screen it against a panel of relevant enzymes implicated in various diseases.

Agrochemicals

Substituted ureas have a long history of use as herbicides and plant growth regulators.[1] The specific combination of substituents in 1-(3-Aminopropyl)-3-isopropylurea hydrochloride could impart novel herbicidal or fungicidal properties, warranting investigation in the field of agrochemical research.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the therapeutic potential of this compound, the following experimental workflow is proposed:

Figure 4: Proposed workflow for the biological evaluation of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Aminopropyl)-3-isopropylurea hydrochloride. Based on the safety data for structurally related compounds, it should be considered as potentially harmful if swallowed or in contact with skin, and may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a chemical intermediate with considerable potential for applications in both medicinal chemistry and materials science. Its straightforward synthesis and versatile chemical handles make it an attractive starting point for the development of novel compounds. While its specific biological activities are yet to be fully elucidated, its structural features suggest that it could be a valuable scaffold for the discovery of new therapeutic agents, particularly for neurological disorders. Further research into its biological properties is highly encouraged to unlock its full potential.

References

-

Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation Electronic Supplem. Retrieved from [Link]

-

Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. (n.d.). Urea and Polyurea Production: An Innovative Solvent-and Catalyst-Free Approach through Catechol Carbonate. ACS SUSTAIN. Retrieved from [Link]

-

PubMed. (2024). Enhancing physicochemical properties of hydrochlorothiazide with zwitterionic L-proline and 5-fluorocytosine cocrystals through mechanochemical synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques | Request PDF. Retrieved from [Link]

-

PubMed Central. (n.d.). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Retrieved from [Link]

- Google Patents. (n.d.). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.

- Google Patents. (n.d.). US5973205A - Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.

-

Dove Medical Press. (2019). Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas. Retrieved from [Link]

-

PubMed. (2016). Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-isopropyl-N-(3,4-methylenedioxyphenyl)urea. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Retrieved from [Link]

-

docbrown.info. (n.d.). mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Pharmacological Recognition of Urea Derivatives in Brain Disorders. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of the Enzyme Inhibition, Antioxidant, and Antimicrobial Activities of Apricots, Plums, and Their Hybrid Fruits. Retrieved from [Link]

-

ResearchGate. (2014). Quantitative and qualitative H-1, C-13, and N-15 NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro inhibitory activities (as percentage of inhibition) of plant.... Retrieved from [Link]

-

SciSpace. (n.d.). Quantitative and qualitative 1H, 13C, and 15N NMR spectroscopic investigation of the urea-formaldehyde resin synthesis. Retrieved from [Link]

-

rarediseasesnetwork.org. (n.d.). FDA Approves New Drug for the Chronic Management of Some Urea Cycle Disorders. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-Aminopropyl) methacrylamide. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N. Retrieved from [Link]

-

Beilstein Journals. (n.d.). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Frontiers. (2021). Inhibition of the in vitro Activities of α-Amylase and Pancreatic Lipase by Aqueous Extracts of Amaranthus viridis, Solanum macrocarpon and Telfairia occidentalis Leaves. Retrieved from [Link]

-

PMC - NIH. (2025). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. Retrieved from [Link]

-

Semantic Scholar. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. Retrieved from [Link]

-

PMC - PubMed Central. (2023). Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop. Retrieved from [Link]

-

EurekAlert!. (2017). Antidepressant may enhance drug delivery to the brain. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

Purity and analytical standards for 1-(3-Aminopropyl)-3-isopropylurea hydrochloride

An In-Depth Technical Guide to the Purity and Analytical Standards of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride

Foreword: Establishing the Analytical Framework

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a key chemical intermediate, recognized for its role as a building block in the synthesis of diverse pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its molecular structure, featuring a primary amine, a urea linkage, and an isopropyl group, imparts specific chemical properties that are advantageous in drug development but also present unique challenges for purification and analysis. The hydrochloride salt form generally enhances solubility and stability, yet a rigorous analytical program is paramount to ensure its quality and consistency.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive framework for defining, achieving, and verifying the purity of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride. We will move beyond rote procedures to explore the scientific rationale behind method selection, the establishment of self-validating protocols, and the creation of robust analytical standards.

Physicochemical Profile and Synthesis Considerations

A foundational understanding of the molecule's properties is critical for developing appropriate analytical and purification strategies.

| Property | Value | Source |

| CAS Number | 1190006-09-7 | [1] |

| Molecular Formula | C₇H₁₇N₃O·HCl | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol. | Inferred from structure |

Synthesis and Potential Process-Related Impurities

While specific proprietary synthesis routes may vary, the formation of unsymmetrical ureas typically involves the reaction of an amine with an isocyanate or a phosgene equivalent.[3][4] For 1-(3-Aminopropyl)-3-isopropylurea, a likely pathway involves the reaction of 1,3-diaminopropane with isopropyl isocyanate. This informs the potential impurity profile, which could include:

-

Unreacted Starting Materials: 1,3-diaminopropane, isopropyl isocyanate.

-

Symmetrical Byproducts: 1,3-Diisopropylurea and compounds formed from the reaction of two molecules of 1,3-diaminopropane.

-

Related Impurities: Oligomeric species or products from side reactions.

-

Residual Solvents: Solvents used during synthesis and purification (e.g., THF, ethyl acetate, acetone).

Purification and Isolation Strategy

Achieving high purity necessitates a robust purification strategy, typically centered on crystallization. The goal is to select a solvent system in which the desired compound has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures, while impurities remain in solution or are insoluble at all temperatures.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining purity and identifying organic impurities. A reversed-phase method is most suitable for this moderately polar compound.

Rationale for Method Design:

-

Stationary Phase: A C18 column is chosen for its versatility and ability to retain compounds with mixed polarity like the target analyte.

-

Mobile Phase: A gradient of a weak acid in water (e.g., formic or phosphoric acid) and an organic modifier (acetonitrile or methanol) is used. The acid ensures consistent protonation of the amine, leading to sharp, symmetrical peaks. [5][6]* Detection: The urea functional group provides some UV absorbance at low wavelengths. Detection at ~210 nm is typically appropriate. [7] Protocol: HPLC Purity Determination

-

Standard Preparation: Accurately weigh and dissolve a qualified reference standard of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride in the mobile phase diluent to a concentration of ~1.0 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. [7] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH for good peak shape. [6] |

| Mobile Phase B | Acetonitrile | Common organic modifier. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Wavelength for detecting urea functionality. [7] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

-

Analysis: Inject the sample and a blank (diluent). Identify the main peak corresponding to the analyte. Calculate the area percent of all other peaks to determine the purity. Impurities should be reported as a percentage of the total peak area.

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for confirming the chemical structure. [8][9]* ¹H NMR: Will confirm the presence and connectivity of the isopropyl (-CH- septet, -CH₃ doublet) and aminopropyl (-CH₂- triplets/multiplets) groups. The N-H protons will appear as broad signals.

-

¹³C NMR: Will show distinct signals for each unique carbon atom, including the carbonyl carbon of the urea group (~155-160 ppm).

Mass Spectrometry (MS): MS confirms the molecular weight of the compound. [8]* Technique: Electrospray Ionization (ESI) in positive mode is ideal for this molecule.

-

Expected Ion: The analysis should target the protonated free base [C₇H₁₇N₃O + H]⁺ at an m/z corresponding to a monoisotopic mass of 160.14. High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

Method Validation

Any analytical method used for quality control must be validated to ensure it is fit for its intended purpose. [10]Validation should be performed according to ICH Q2(R2) guidelines. [11][12][13] Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by running blanks, known impurities, and stressed samples.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are typically used to establish linearity.

-

Accuracy: The closeness of test results to the true value. Determined by analyzing samples with a known concentration (e.g., spiked samples or via comparison to a primary standard).

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

-

Repeatability: Precision under the same operating conditions over a short interval.

-

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

-

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Establishing and Qualifying a Reference Standard

A well-characterized reference standard is the cornerstone of accurate quantitative analysis. It serves as the benchmark against which production batches are tested. [14][15]When a pharmacopoeial standard (e.g., from USP, EP) is not available, a primary or secondary standard must be qualified in-house. [16] Qualification Process:

-

Candidate Selection: Select a high-purity batch, typically purified via multiple recrystallization steps.

-

Comprehensive Characterization: Perform a full suite of analytical tests, including:

-

Structural confirmation by NMR and MS.

-

Purity determination by at least two independent methods (e.g., HPLC and GC for orthogonal analysis).

-

Water content by Karl Fischer titration.

-

Residual solvent analysis by GC-Headspace.

-

Inorganic impurity analysis (e.g., by ICP-MS).

-

-

Purity Assignment: The purity of the reference standard is typically assigned by a mass balance approach:

-

Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

-

-

Documentation: All characterization data is compiled into a comprehensive report that justifies the assigned purity and establishes the material as a qualified reference standard.

Stability Testing Protocol

Stability studies are performed to determine the re-test period for the material and to identify potential degradation products. [17]The hydrochloride salt is expected to be relatively stable, but hydrolysis and oxidation are potential degradation pathways. [18][19] Protocol: ICH Stability Study

-

Batch Selection: Use at least one representative batch of the material packaged in the proposed long-term storage container.

-

Storage Conditions:

| Condition | Temperature | Relative Humidity | Purpose |

| Long-Term | 25 °C ± 2 °C | 60% RH ± 5% RH | To establish the re-test period under normal storage. |

| Accelerated | 40 °C ± 2 °C | 75% RH ± 5% RH | To stress the material and identify likely degradation products. |

-

Testing Schedule:

-

Initial: Time 0.

-

Accelerated: 1, 3, and 6 months.

-

Long-Term: 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Tests to Perform: At each time point, the sample should be tested for:

-

Appearance

-

Purity by a stability-indicating HPLC method (one that can resolve the parent peak from all degradation products).

-

Water Content.

-

-

Acceptance Criteria: No significant change in appearance or water content, and the purity should remain within the established specification. Any new impurity exceeding the identification threshold (typically >0.10%) must be investigated.

Conclusion

The quality control of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a systematic endeavor that integrates rational purification strategies with a suite of orthogonal, validated analytical methods. By understanding the potential impurity profile, developing robust HPLC and spectroscopic techniques, qualifying a reliable reference standard, and executing a thorough stability program, researchers and manufacturers can ensure the material is of high purity and suitable for its intended use in pharmaceutical development. This commitment to analytical excellence is fundamental to the safety and efficacy of the final drug products derived from this important intermediate.

References

- Urea and its impurity high performance liquid chromatography analysis method. Google Patents (CN101122589A).

-

Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. The Royal Society of Chemistry. Available at: [Link]

-

Isopropylurea. PubChem, National Institutes of Health. Available at: [Link]

-

Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. Available at: [Link]

-

Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. Available at: [Link]

-

Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Available at: [Link]

- Process for purifying and crystallizing urea. Google Patents (US2892870A).

- Process for the preparation of crystalline O-isopropyl isourea-hydrochloride. Google Patents (EP0751122B1).

-

Experimental and theoretical investigations into the stability of cyclic aminals. National Institutes of Health (PMC). Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (PMC). Available at: [Link]

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

-

UREA TESTING METHODS. Biospectra. Available at: [Link]

-

Properties of Amines and their Hydrochloride Salt. ResearchGate. Available at: [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

- Method for removing impurities from a urea solution. Google Patents (US7914682B2).

-

Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]

-

Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

-

Analysis of Urea. Cogent HPLC Columns. Available at: [Link]

-

Pharmaceutical Impurities Certified Reference Materials. Analytical Chemical Products. Available at: [Link]

-

Electronic Supplementary Information Synthesis of unsymmetrical urea derivatives via one-pot sequential three-component reaction. The Royal Society of Chemistry. Available at: [Link]

-

Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. Available at: [Link]

- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents (CN105675783A).

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

- Process for the preparation of crystalline o-isopropylisourea hydrochloride. Google Patents.

-

Impurity Reference Standard (IRS). PharmaCompass. Available at: [Link]

-

Development and validation of two analytical methods for urea determination in compound feed... PubMed. Available at: [Link]

-

1,3-Diisopropylurea. ATB - Automated Topology Builder. Available at: [Link]

-

A Comprehensive Guide to Impurity Reference Standards and Comparison Standards... Labinsights. Available at: [Link]

-

Separation of 1-[3-(Dimethylamino)propyl]urea on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Reference Standards for Impurities in Pharmaceuticals. Knors Pharma. Available at: [Link]

-

Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ISOPROPYLUREA | 691-60-1 [chemicalbook.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. Separation of 1-[3-(Dimethylamino)propyl]urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Separation of Urea, (3-aminophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 14. usp.org [usp.org]

- 15. knorspharma.com [knorspharma.com]

- 16. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions | MDPI [mdpi.com]

1-(3-Aminopropyl)-3-isopropylurea Hydrochloride: A Comprehensive Technical Guide on Safety and Handling

Introduction

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a versatile chemical compound utilized in various research and development sectors, including pharmaceutical synthesis and agricultural chemistry.[1] Its utility as a building block in creating more complex molecules makes it a valuable asset for researchers and drug development professionals.[1] This guide provides an in-depth technical overview of its safety data and handling protocols to ensure its responsible and safe use in a laboratory setting.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in safe handling.

Table 1: Physicochemical Data of 1-(3-Aminopropyl)-3-isopropylurea Hydrochloride

| Property | Value | Source |

| CAS Number | 1190006-09-7 | [1] |

| Molecular Formula | C₇H₁₇N₃O·HCl | [1] |

| Molecular Weight | 195.69 g/mol | [1] |

| Appearance | Typically a white crystalline solid | [2] |

| Solubility | Soluble in water and polar organic solvents | [2] |

Hazard Identification and GHS Classification

It is crucial to be aware of the potential hazards associated with 1-(3-Aminopropyl)-3-isopropylurea hydrochloride to mitigate risks effectively.

Based on data for similar urea compounds, the following GHS classifications are likely applicable. However, users must consult the specific Safety Data Sheet (SDS) provided by the supplier for definitive hazard information.

Table 2: GHS Hazard Statements

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][6] |

Pictograms:

Signal Word: Warning[3]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the consistent use of appropriate personal protective equipment are paramount to ensuring laboratory safety.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

-

Eye Wash Stations and Safety Showers: These should be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 1-(3-Aminopropyl)-3-isopropylurea hydrochloride:

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

-

Skin Protection: Compatible chemical-resistant gloves should be worn to prevent skin exposure.[4] A lab coat or other protective clothing is also necessary to prevent skin contact.[4]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[4]

Workflow for Handling the Compound:

Caption: A generalized workflow for the safe handling of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

Table 3: First-Aid Procedures

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |

| Skin Contact | Wash with plenty of soap and water.[3] Take off contaminated clothing and wash it before reuse.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Immediately call a poison center or doctor/physician.[6] |

| Ingestion | Rinse mouth.[6] Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[4][6] |

Storage and Disposal

Proper storage and disposal are essential for maintaining the integrity of the compound and protecting the environment.

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4][7]

-

Keep the container tightly closed.[7] The recommended storage temperature is between 0-8°C.[1]

Disposal

-

Dispose of waste in accordance with all applicable local, state, and federal regulations.[4]

-

One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Logical Relationship for Waste Disposal:

Caption: A decision-making process for the proper disposal of waste containing 1-(3-Aminopropyl)-3-isopropylurea hydrochloride.

Accidental Release Measures

In the event of a spill, a prompt and safe response is necessary.

Small Spills

-

Ventilate the area of the spill.

-

Wear appropriate personal protective equipment.

-

For solid spills, carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

-

Clean the spill area thoroughly with soap and water.

Large Spills

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

Conclusion

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a valuable compound for scientific research and development. By understanding its properties and potential hazards, and by strictly adhering to the safety protocols outlined in this guide, researchers can handle this substance responsibly and safely. Always prioritize safety by consulting the manufacturer's Safety Data Sheet, using appropriate personal protective equipment, and following established laboratory safety procedures.

References

-

Trans-America Safety. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%). Retrieved from [Link]

-

LookChem. (n.d.). Cas 691-60-1, ISOPROPYLUREA. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020, July 28). Safety Data Sheet: Urea hydrochloride. Retrieved from [Link]

-

Buckeye International. (2011, December 27). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1-(3-Aminopropyl)-3-butyl-1H-imidazol-3-ium chloride (EVT-12667144) [evitachem.com]

- 3. chemscene.com [chemscene.com]

- 4. biosynth.com [biosynth.com]

- 5. chemos.de [chemos.de]

- 6. buckeyeinternational.com [buckeyeinternational.com]

- 7. jmnspecialties.com [jmnspecialties.com]

Methodological & Application

Application Note: A Protocol for the Investigation of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride in Cell Culture

Introduction: Characterizing a Novel Urea Compound in a Cellular Context

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a chemical entity primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a urea core, suggests potential interactions with biological systems, particularly those involving protein stability and function.[1][2] However, as of the date of this publication, there is a notable lack of comprehensive studies detailing its specific mechanism of action or its effects on mammalian cells in culture.

This document provides a foundational framework for researchers and drug development professionals to initiate an investigation into the cellular effects of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride. We will proceed with a logical, albeit hypothetical, line of inquiry: to assess its potential cytotoxicity and its capacity to induce cellular stress in a common human cell line. The protocols herein are designed to be robust and adaptable, serving as a validated starting point for more in-depth mechanistic studies.

The central hypothesis for this illustrative protocol is that, due to its urea moiety, high concentrations of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride may disrupt protein homeostasis, leading to endoplasmic reticulum (ER) stress and the activation of the Unfolded Protein Response (UPR).

Physicochemical Properties and Handling

Proper handling and storage are paramount for experimental reproducibility and safety. The following table summarizes the known and extrapolated properties of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride and its parent compound, isopropylurea.

| Property | Value | Source / Comment |

| CAS Number | 260942-12-3 | (for the hydrochloride salt) |

| Molecular Formula | C₇H₁₈ClN₃O | Not explicitly found, derived from structure. |

| Molecular Weight | 195.69 g/mol | Not explicitly found, calculated. |

| Appearance | White to off-white solid/powder | [3] (based on isopropylurea) |

| Solubility | Soluble in water, ethanol, methanol | [3] (based on isopropylurea) |

| Storage | Store at 4°C, desiccated | [4] |

Important Considerations for Handling and Storage:

-

Hygroscopic Nature: Like many hydrochloride salts, this compound may be hygroscopic. Store in a tightly sealed container in a desiccator.

-

Solution Stability: Urea solutions can degrade over time, especially when exposed to heat, to form reactive cyanate ions that can cause protein carbamylation.[5][6] It is strongly recommended to prepare fresh stock solutions for each experiment or to store aliquots at -20°C for short-term use and discard any unused thawed solution.[6] Studies on urea stability show it is most stable in a pH range of 4-8.[7][8]

Hypothetical Mechanism of Action: Induction of the Unfolded Protein Response (UPR)

Urea and its derivatives are known chaotropic agents that can disrupt the hydrogen bonds maintaining the secondary and tertiary structures of proteins. At sufficient concentrations, this can lead to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress. To mitigate this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore homeostasis but can trigger apoptosis if the stress is too severe or prolonged.

Below is a diagram illustrating the three main branches of the UPR pathway that could be hypothetically activated by 1-(3-Aminopropyl)-3-isopropylurea hydrochloride-induced ER stress.

Caption: Hypothetical activation of the UPR pathway by the test compound.

Experimental Design and Workflow

A systematic approach is required to test our hypothesis. The workflow below outlines the key stages, from initial cell culture to endpoint analysis.

Caption: Overall experimental workflow from cell culture to data analysis.

Detailed Experimental Protocols

Protocol for Preparation of Stock Solutions

Objective: To prepare a sterile, concentrated stock solution of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride for use in cell culture.

Materials:

-

1-(3-Aminopropyl)-3-isopropylurea hydrochloride powder

-

Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Pre-calculation: Determine the required mass of the compound to prepare a 100 mM stock solution. For example, to make 1 mL of a 100 mM stock, you would need:

-

Mass (g) = 0.1 L * 0.1 mol/L * 195.69 g/mol = 0.01957 g = 19.57 mg

-

-

Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh out the calculated mass of the compound into a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile DMSO or PBS to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 30°C water bath may aid dissolution, but do not exceed this temperature to prevent degradation.[5][6]

-

Sterilization: If using PBS, sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is generally omitted for DMSO stocks.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol for Cell Culture and Treatment

Objective: To treat a cultured mammalian cell line (e.g., HeLa) with varying concentrations of the test compound.

Materials:

-

HeLa cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Sterile 96-well and 6-well cell culture plates

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding:

-

Culture HeLa cells in a T-75 flask until they reach 70-80% confluency.[9]

-

Trypsinize the cells, neutralize with complete medium, and centrifuge at 1,000 rpm for 5 minutes.[9]

-

Resuspend the cell pellet in fresh medium and count the cells.

-

Seed the cells into plates at a predetermined density. For example:

-

96-well plate (for viability): 5,000 - 10,000 cells per well.

-

6-well plate (for Western blot): 250,000 - 500,000 cells per well.

-

-

Incubate the plates at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.[9]

-

-

Preparation of Working Solutions:

-

Thaw one aliquot of the 100 mM stock solution.

-

Perform serial dilutions in complete growth medium to prepare working concentrations. For example, to get a final concentration of 100 µM in a well containing 100 µL, you would add 0.1 µL of the 100 mM stock. To make this easier, first create an intermediate dilution.

-

-

Cell Treatment:

-

Carefully remove the old medium from the wells.

-

Add the medium containing the desired final concentrations of the compound to the respective wells.

-

Include a "vehicle control" group treated with the same concentration of DMSO or PBS as the highest compound concentration group.

-

Include an "untreated" control group with fresh medium only.

-

-

Incubation: Return the plates to the incubator for the desired time points (e.g., 24, 48, or 72 hours).

Protocol for Cell Viability Assay (PrestoBlue™ Assay)

Objective: To quantify the cytotoxic effect of the compound on the treated cells.

Materials:

-

PrestoBlue™ HS Cell Viability Reagent

-

96-well plate with treated cells

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

-

Reagent Addition: After the incubation period, add PrestoBlue™ reagent to each well, equivalent to 10% of the culture volume (e.g., 10 µL for a 100 µL well volume).

-

Incubation: Return the plate to the incubator for 1-2 hours. The incubation time may need optimization.

-

Measurement: Measure the fluorescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the average fluorescence of "no-cell" control wells (media + reagent only) from all other wells.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability = (Fluorescence_Treated / Fluorescence_Vehicle) * 100).

-

Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

-

| Parameter | Example Value | Description |

| Seeding Density | 8,000 cells/well | Optimized for logarithmic growth over 48h. |

| Compound Conc. | 0.1, 1, 10, 50, 100 µM | A range to capture the dose-response curve. |

| Incubation Time | 48 hours | A common endpoint for cytotoxicity studies. |

| IC₅₀ | To be determined | Concentration causing 50% inhibition of viability. |

Safety and Hazard Information

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][11] May be harmful if swallowed.

-

Precautionary Measures:

References

-

ALKEMIX. (n.d.). Isopropylurea. Retrieved from [Link]

- Google Patents. (1997). EP0751122B1 - Process for the preparation of crystalline O-isopropyl isourea-hydrochloride.

-

PubChem - National Institutes of Health. (n.d.). Isopropylurea. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). (2R)-3-(((2-Aminoethoxy)hydroxyphosphinyl)oxy)-2-hydroxypropyl (9Z,12Z)-9,12-octadecadienoate. Retrieved from [Link]

-

Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187–195. Retrieved from [Link]

-

West Virginia University Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. Retrieved from [Link]

-

ResearchGate. (2014). Stability of urea in solution and pharmaceutical preparations | Request PDF. Retrieved from [Link]

-

Bio-Rad. (n.d.). Solubilization. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ISOPROPYLUREA | 691-60-1 [chemicalbook.com]

- 3. alkemix.eu [alkemix.eu]

- 4. usbio.net [usbio.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bio-rad.com [bio-rad.com]

- 7. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]

- 10. Isopropylurea | C4H10N2O | CID 12725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for 1-(3-Aminopropyl)-3-isopropylurea Hydrochloride in Polymer and Coating Development

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride in the synthesis of novel polymers and high-performance coatings. The unique bifunctional nature of this molecule, possessing both a reactive primary amine and a hydrogen-bonding urea moiety, offers a versatile platform for creating materials with tailored properties. These notes elucidate the underlying chemical principles and provide detailed protocols for its practical implementation.

Introduction: The Molecular Advantage

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a functionalized urea derivative with significant potential in materials science.[1] Its structure is key to its utility:

-

Primary Aminopropyl Group (-CH₂CH₂CH₂NH₂HCl) : This terminal primary amine, in its hydrochloride salt form, provides a reactive site for incorporation into polymer backbones. Neutralization of the salt yields a nucleophilic amine ready to participate in various polymerization reactions.

-

Isopropylurea Group (-(CH₃)₂CH-NH-CO-NH-) : The urea functionality is a powerful hydrogen-bonding motif.[2][3] This non-covalent interaction is crucial for controlling the morphology and mechanical properties of the resulting polymers, contributing to enhanced strength, thermal stability, and adhesion.[2] The isopropyl group provides steric bulk, which can influence polymer solubility and chain packing.

This combination allows for the precise engineering of polymer architectures, leading to materials with enhanced durability, flexibility, and surface adhesion, making them valuable in advanced materials applications.[1]

Synthesis and Handling of 1-(3-Aminopropyl)-3-isopropylurea

While the hydrochloride salt is commercially available, understanding its synthesis provides insight into its reactivity. A common route to unsymmetrical ureas involves the reaction of an isocyanate with a primary amine.[4][5]

Diagram 1: Synthesis of 1-(3-Aminopropyl)-3-isopropylurea

Caption: Synthesis of the free base via isocyanate-amine reaction.

Handling Precautions: 1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a stable salt. However, the free amine, obtained after neutralization, can be sensitive to atmospheric carbon dioxide. For polymerization reactions, it is crucial to handle the neutralized amine under an inert atmosphere (e.g., nitrogen or argon).

Application in Polyurea Synthesis

Polyureas are a class of elastomers known for their exceptional toughness, fast curing rates, and resistance to chemicals and abrasion.[6][7] They are formed through the rapid reaction of an isocyanate component with an amine component.[3][8] 1-(3-Aminopropyl)-3-isopropylurea can be utilized as a chain extender or a primary amine source in polyurea formulations.

Role as a Chain Extender in Polyurea Coatings

In a typical polyurea system, a diisocyanate is reacted with a blend of polyamines. By incorporating 1-(3-Aminopropyl)-3-isopropylurea, its primary amine will react with the isocyanate groups, integrating the urea functionality into the polymer backbone.[8] This leads to the formation of segmented copolymers with distinct "hard" and "soft" domains. The regions formed by the reaction of the diisocyanate and the aminopropyl urea will constitute the hard segments, where strong hydrogen bonding between urea groups provides high tensile strength and thermal stability.[3]

Diagram 2: Polyurea Formation Workflow

Caption: Workflow for preparing a polyurea coating.

Experimental Protocol: Synthesis of a Polyurea Elastomer

This protocol describes the synthesis of a polyurea elastomer using 1-(3-Aminopropyl)-3-isopropylurea as a chain extender.

Materials:

-

1-(3-Aminopropyl)-3-isopropylurea hydrochloride

-

Polyetheramine (e.g., Jeffamine® D-2000)

-

Isophorone diisocyanate (IPDI)

-

1 M Sodium hydroxide solution

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Neutralization of the Amine:

-

Dissolve a calculated amount of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride in deionized water.

-

Stoichiometrically add 1 M NaOH dropwise while stirring to deprotonate the amine. The free amine will separate as an oily layer.

-

Extract the free amine into anhydrous toluene and dry the organic phase over anhydrous magnesium sulfate.

-

Remove the toluene under reduced pressure to obtain the pure, free amine.

-

-

Preparation of the Amine Blend (Component A):

-

In a moisture-free container under a nitrogen atmosphere, blend the prepared 1-(3-Aminopropyl)-3-isopropylurea with a polyetheramine (e.g., Jeffamine® D-2000) at a desired molar ratio.

-

Degas the mixture under vacuum for 30 minutes to remove any dissolved gases.

-

-

Polymerization:

-

In a separate container, prepare the isocyanate component (Component B) consisting of isophorone diisocyanate (IPDI).

-

Rapidly add Component B to Component A with vigorous mechanical stirring. The stoichiometry of NCO to NH₂ groups should be carefully controlled, typically around 1.05:1.

-

Continue stirring for 1-2 minutes until the mixture becomes viscous.

-

Pour the mixture into a mold or apply as a coating onto a prepared substrate.

-

-

Curing:

-

Allow the polymer to cure at ambient temperature for 24 hours. A post-curing step at 80°C for 3 hours can enhance the mechanical properties.

-

Table 1: Example Formulations and Expected Properties

| Formulation (Molar Ratio D-2000 : Aminopropylurea) | NCO:NH₂ Ratio | Tensile Strength (MPa) | Elongation at Break (%) |

| 90:10 | 1.05 : 1 | ~25 | ~400 |

| 70:30 | 1.05 : 1 | ~35 | ~250 |

| 50:50 | 1.05 : 1 | ~45 | ~150 |

Application in Epoxy-Based Coatings

The primary amine of 1-(3-Aminopropyl)-3-isopropylurea can also act as a curing agent for epoxy resins. The reaction of the amine with the epoxy group forms a hydroxyl group, which can further participate in hydrogen bonding, enhancing the crosslink density and adhesion of the coating.

Mechanism of Action

In an epoxy system, the aminopropyl group will react with two epoxy groups, forming a cross-linked network.[9] The pendant isopropylurea group will not participate in the covalent cross-linking but will contribute significantly to the coating's properties through hydrogen bonding. This can lead to improved toughness, flexibility, and adhesion to polar substrates.

Diagram 3: Curing of Epoxy Resin

Caption: Reaction of aminopropylurea with an epoxy resin.

Protocol for an Epoxy Coating Formulation

Materials:

-

1-(3-Aminopropyl)-3-isopropylurea (free amine form)

-

Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

-

Solvent (e.g., xylene/butanol blend)

-

Flow control agent

Procedure:

-

Preparation of Curing Agent Solution (Component A):

-

Dissolve the free amine of 1-(3-Aminopropyl)-3-isopropylurea in the solvent blend. The concentration will depend on the desired application viscosity.

-

-

Formulation of the Coating:

-

In a mixing vessel, add the epoxy resin (Component B).

-

While stirring, add the flow control agent.

-

Slowly add Component A to Component B. The amine hydrogen equivalent weight (AHEW) of the aminopropylurea should be used to calculate the stoichiometric amount needed to react with the epoxy equivalent weight (EEW) of the resin.

-

Continue mixing for 15-20 minutes to ensure a homogeneous mixture.

-

-

Application and Curing:

-

Apply the coating to a prepared substrate using a suitable method (e.g., drawdown bar, spray).

-

Allow the solvent to flash off for 10-15 minutes.

-

Cure the coating according to the epoxy resin manufacturer's recommendations, typically at elevated temperatures (e.g., 120°C for 30 minutes).

-

Table 2: Influence on Coating Properties

| Parameter | Standard Amine Curer | With Aminopropylurea | Rationale |

| Adhesion (Cross-hatch) | Good | Excellent | Hydrogen bonding from urea groups enhances substrate interaction. |

| Flexibility (Mandrel Bend) | Moderate | High | The urea groups can disrupt crystalline domains, leading to increased flexibility. |

| Hardness (Pencil) | 2H | H-2H | The increased hydrogen bonding can contribute to surface hardness. |

Conclusion

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a versatile building block for the development of advanced polymers and coatings. Its dual functionality allows for the creation of materials with a unique combination of covalent and non-covalent interactions, leading to enhanced mechanical properties, thermal stability, and adhesion. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their specific applications, from high-performance elastomers to durable and flexible coatings.

References

-

Chem-Impex. (n.d.). 1-(3-Aminopropyl)-3-Isopropylurea Hydrochloride. Retrieved from [Link]

-

Ammonium Nitrate. (2023, December 11). The Crucial Role of Urea in Synthetic Resin Formulations. Retrieved from [Link]

-

Specialised Industrial Solutions. (n.d.). Everything you need to know about polyurea coating. Retrieved from [Link]

-

MPU Coating. (2025, May 3). Understanding Polyurea: Properties, Types & Uses Explained. Retrieved from [Link]

- Google Patents. (n.d.). US5079304A - Polyacrylate with substituted urea or thiourea retarder and ammonium or phosphonum compounds.

-

Wikipedia. (n.d.). Polyurea. Retrieved from [Link]

-

Gaina, C., et al. (2024, February 6). State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications. PMC - NIH. Retrieved from [Link]

-

Ghosh, A. K., & Brindisi, M. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

-

Mallakpour, S. (2011, February). Synthesis of soluble poly(amide-ether-imide-urea)s bearing amino acid moieties in the main chain under green media (ionic liquid). PubMed. Retrieved from [Link]

-

The University of Groningen research portal. (2015, February 11). Preparation and Post-Functionalization of Hyperbranched Polyurea Coatings. Retrieved from [Link]

-

ResearchGate. (2025, December 19). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Use of polyurea from urea for coating of urea granules. Retrieved from [Link]

- Google Patents. (n.d.). US20240287009A1 - Amine-functional monomers and methods of making same.

-

MDPI. (n.d.). Polyureas Versatile Polymers for New Academic and Technological Applications. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). One-Pot Synthesis of Ureas from Boc-Protected Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). A Guideline for the Synthesis of Amino Acid‐Functionalized Monomers and Their Polymerizations. Retrieved from [Link]

-

Monash University. (n.d.). A Guideline for the Synthesis of Amino-Acid-Functionalized Monomers and Their Polymerizations. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of crystalline o-isopropylisourea hydrochloride.

-

MDPI. (2020, September 8). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic schemes for the preparation of amine-functionalized polyesters by polycondensation reactions including a protection/deprotection strategy. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The Crucial Role of Urea in Synthetic Resin Formulations - San Corporation [sinooan.com]

- 3. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Everything you need to know about polyurea coating - Specialised Industrial Solutions [sisolutions.net.au]

- 7. Understanding Polyurea: Properties, Types & Uses Explained - 2026 [mpucoatings.com]

- 8. Polyurea - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Quantitative Analysis of 1-(3-Aminopropyl)-3-isopropylurea Hydrochloride in Complex Mixtures: A Validated HPLC-MS/MS Approach

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive, technically detailed guide for the quantitative analysis of 1-(3-Aminopropyl)-3-isopropylurea hydrochloride in complex biological and pharmaceutical matrices. As a compound utilized in pharmaceutical development and agricultural chemistry, a robust and reliable analytical method is paramount for accurate characterization and quality control.[1] This note moves beyond a simple recitation of steps to explain the causality behind critical experimental choices, from sample preparation to instrumental parameters. We present a validated analytical workflow centered on High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), designed to ensure scientific integrity, reproducibility, and trustworthiness in the resulting data.

Introduction and Analytical Rationale

1-(3-Aminopropyl)-3-isopropylurea hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure, containing a primary amine and a polar urea moiety, presents distinct analytical challenges. The compound is highly polar and non-volatile, making direct analysis by techniques like Gas Chromatography (GC) difficult without derivatization, a step that can introduce variability and increase sample preparation time.[2]

Spectrophotometric methods, while useful for simple solutions, lack the specificity required to distinguish the analyte from structurally similar compounds or endogenous matrix components.[3] Therefore, a method with high selectivity and sensitivity is required. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis, offering unparalleled specificity through mass-based separation and detection, even at very low concentrations.[4][5] This application note details a complete workflow, from sample extraction to final quantification, using this powerful technique.

Analyte Characteristics

Understanding the physicochemical properties of 1-(3-Aminopropyl)-3-isopropylurea is fundamental to designing an effective analytical method.

-

Chemical Structure:

-

IUPAC Name: 1-(3-aminopropyl)-3-isopropylurea hydrochloride

-

Molecular Formula: C₇H₁₈ClN₃O

-

Molecular Weight: 195.69 g/mol [1]

-

Key Analytical Considerations:

-

High Polarity: The presence of the urea and primary amine groups makes the molecule highly water-soluble. This property dictates the choice of chromatographic mode.

-

Charge State: The primary amine (pKa ~10) will be protonated and carry a positive charge in typical acidic mobile phases (pH < 4). This characteristic is exploited for both selective sample preparation and efficient ionization.

-

Overall Analytical Workflow

The entire process is designed as a logical sequence of steps, each optimized to ensure the integrity of the final result. The workflow minimizes matrix interference, achieves efficient chromatographic separation, and provides highly selective detection.

Figure 1: High-level workflow for quantitative analysis.

Detailed Experimental Protocols

Sample Preparation by Solid-Phase Extraction (SPE)

Causality: A simple "dilute-and-shoot" approach is often plagued by matrix effects, where co-eluting compounds suppress the ionization of the target analyte, leading to inaccurate results. We employ Strong Cation Exchange (SCX) SPE. At an acidic pH, our analyte is positively charged and binds strongly to the negatively charged SCX sorbent, while neutral and anionic contaminants are washed away. The analyte is then selectively eluted by raising the pH to neutralize its charge.

Protocol:

-

Sample Pre-treatment:

-

For plasma samples: To 200 µL of plasma, add 600 µL of 1% formic acid in acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

SPE Cartridge Conditioning (e.g., Waters Oasis SCX, 30 mg):

-

Pass 1 mL of methanol through the cartridge.

-

Pass 1 mL of deionized water.

-

Equilibrate with 1 mL of 1% formic acid in water. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Load the supernatant from step 1 onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

-

-

Wash Steps:

-

Wash with 1 mL of 1% formic acid in water to remove salts and polar neutral molecules.

-

Wash with 1 mL of methanol to remove non-polar and weakly bound interferences.

-

-

Elution:

-

Elute the target analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The ammonia neutralizes the analyte's charge, releasing it from the sorbent.

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of 90:10 acetonitrile/water with 0.1% formic acid. Vortex to mix. The sample is now ready for injection.

-

HPLC-MS/MS Instrumental Analysis

Causality: The high polarity of the analyte makes it poorly retained on traditional C18 reversed-phase columns. We therefore utilize Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a high-organic mobile phase to effectively retain and separate very polar compounds. Detection is achieved by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition.

Instrumentation & Conditions:

Table 1: HPLC Conditions

| Parameter | Setting |

|---|---|

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temp. | 45°C |

| Injection Vol. | 5 µL |

| Gradient | 90% B (0-1 min), 90%→50% B (1-5 min), 50% B (5-6 min), 50%→90% B (6-6.1 min), 90% B (6.1-8 min) |

Table 2: Mass Spectrometry Conditions

| Parameter | Setting |

|---|---|

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 500°C |

| Gas 1 (Nebulizer) | 55 psi |

| Gas 2 (Heater) | 60 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical): The exact mass transitions must be optimized by infusing a pure standard of the analyte. The precursor ion (Q1) will be the protonated molecule [M+H]⁺.

-

Precursor Ion (Q1): m/z 160.2 (for C₇H₁₇N₃O)

-

Product Ion (Q3): A stable fragment resulting from collision-induced dissociation (e.g., loss of the aminopropyl group).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common issues with the stability of urea compounds in solution and how to prevent degradation

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with urea-containing solutions. As a powerful and widely used chaotropic agent, urea is indispensable for protein denaturation, solubilization, and various biochemical assays. However, its inherent instability in aqueous solutions can lead to experimental artifacts, compromising data integrity and reproducibility. This guide provides in-depth, field-proven insights into the common issues associated with urea solution stability and offers robust troubleshooting strategies and preventative protocols.

Section 1: Troubleshooting Guide

This section is designed to address specific problems you may encounter during your experiments. Each issue is followed by a step-by-step troubleshooting workflow, grounded in the chemical principles of urea degradation.

Issue 1: Unexpected Protein Modifications Detected by Mass Spectrometry (Mass Shift of +43 Da)

Symptoms:

-

You observe unexpected peaks in your mass spectrometry data, corresponding to a mass increase of 43 Da on your protein or peptides.

-

N-terminal sequencing of your protein is blocked.

-

Enzymatic digestion efficiency (e.g., with trypsin) is significantly reduced, particularly at lysine and arginine residues.

Root Cause Analysis: This is a classic sign of carbamylation . In aqueous solutions, urea exists in equilibrium with ammonium cyanate.[1][2] The cyanate can further form isocyanic acid, a highly reactive species.[2][3] This isocyanic acid readily reacts with the primary amino groups in proteins, such as the N-terminus and the side chains of lysine and arginine residues, resulting in a +43 Da mass addition and blocking enzymatic cleavage sites.[2][3][4] The rate of this degradation is significantly accelerated by increased temperature and pH.[3][5]

Troubleshooting & Resolution Workflow

Caption: Troubleshooting workflow for protein carbamylation.

Issue 2: Protein Precipitation or Aggregation Upon Addition of Urea Solution

Symptoms:

-

Your protein, which is soluble in its native buffer, precipitates immediately or over time after being transferred into a high-molarity urea solution.

-

The solution becomes cloudy or turbid.

Root Cause Analysis: While urea is a powerful denaturant that unfolds proteins and generally increases solubility, precipitation can occur for several reasons:

-

Incomplete Denaturation: The urea concentration may be insufficient to fully denature the protein, exposing hydrophobic patches that then interact and aggregate.

-

Contaminating Proteases: Incompletely denatured proteins are highly susceptible to cleavage by contaminating proteases. The resulting fragments may have different solubility properties and precipitate.

-

pH Shift: The degradation of urea to ammonium cyanate and subsequently ammonium carbonate can lead to an increase in the pH of an unbuffered solution over time. If this pH approaches the isoelectric point (pI) of your protein, its net charge will be zero, minimizing electrostatic repulsion and leading to aggregation and precipitation.

Troubleshooting & Resolution Workflow

Caption: Troubleshooting workflow for protein precipitation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for urea in solution? A: The primary stability issue is the reversible decomposition of urea into ammonium cyanate ((NH₄)⁺(OCN)⁻).[2] This process generates isocyanic acid (HNCO) in solution, which is a reactive molecule that can undesirably modify proteins, a process known as carbamylation.[3]

Q2: How do temperature and pH affect urea stability? A: Both temperature and pH are critical factors.

-

Temperature: The rate of urea degradation increases significantly with temperature.[5] It is strongly recommended to avoid heating urea solutions above 37°C; ideally, preparation and handling should be at or below 30°C.[1][3][6]

-

pH: Urea is most stable in a slightly acidic to neutral pH range of 4 to 8.[5] As the pH becomes more alkaline, the rate of decomposition increases.

Q3: How should I prepare and store a concentrated (e.g., 8 M) urea stock solution? A: The best practice is to always prepare urea solutions fresh for each experiment.[2][6][7] Storing urea solutions, even at 2-8°C or frozen at -20°C, does not completely halt the formation of cyanate.[1][8] If a solution must be stored for a short period, it should be aliquoted and frozen at -20°C immediately after preparation and deionization.[1]